molecular formula C15H14N2O4S B2782355 1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide CAS No. 1705062-96-9

1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No. B2782355
CAS RN: 1705062-96-9
M. Wt: 318.35
InChI Key: GPHMGTTZYQZKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has an empirical formula of C11H12N2O2 and a molecular weight of 204.23 .


Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of this compound includes a benzisoxazole ring attached to a methanesulfonamide group via a methylene bridge . The benzisoxazole ring contains a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole derivatives have been found to undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring. This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .

Future Directions

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-12-8-6-11(7-9-12)17-22(18,19)10-14-13-4-2-3-5-15(13)21-16-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHMGTTZYQZKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide

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